molecular formula C23H28N6O2 B2995695 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899395-67-6

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2995695
CAS RN: 899395-67-6
M. Wt: 420.517
InChI Key: VQODOTUIOASJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis and Properties : Mesoionic imidazopyrimidine derivatives, analogs of purine-2,8-dione, have been synthesized, showcasing the chemical versatility of imidazopurine scaffolds. These compounds exhibit unique tautomeric forms and undergo hydrolytic reactions, demonstrating the compound's reactive nature and potential for diverse chemical modifications (Coburn & Taylor, 1982).
  • Pharmacological Evaluation : Derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have been evaluated for their potential as 5-HT(1A) receptor ligands, showing promise in anxiolytic and antidepressant activities. This indicates the potential therapeutic applications of imidazopurine derivatives in treating anxiety and depression (Zagórska et al., 2009).

Potential Therapeutic Applications

  • Antiasthmatic Activity : A study on xanthene derivatives, closely related to the imidazopurine scaffold, highlighted their potential antiasthmatic properties. The study synthesized and evaluated various compounds for vasodilator activity, identifying several with significant effects compared to standard treatments, suggesting a potential pathway for developing new antiasthmatic agents (Bhatia et al., 2016).
  • Antimycobacterial Activity : Imidazopyridine carboxamides, with structural similarities to the requested compound, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This opens a new direction for the design and synthesis of novel compounds with potential antimycobacterial properties (Lv et al., 2017).

properties

IUPAC Name

4,7-dimethyl-6-(2-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16-9-5-6-10-18(16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)14-13-26-11-7-4-8-12-26/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODOTUIOASJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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